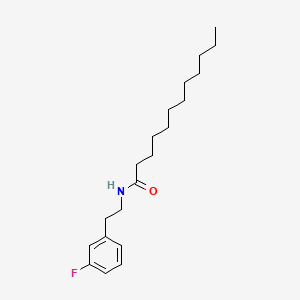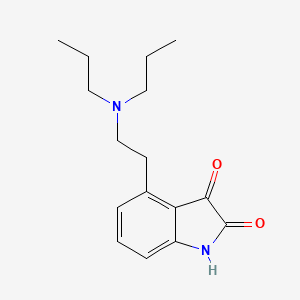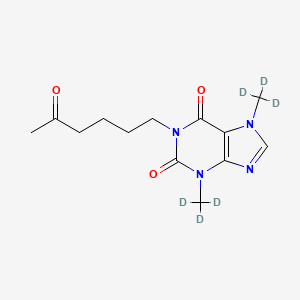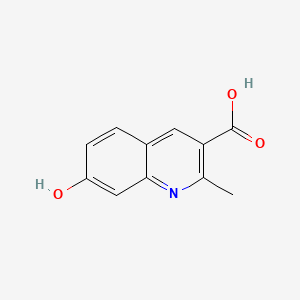
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring. Phenolic compounds are known for their diverse chemical properties and applications, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in various biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
作用機序
The mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. It can modulate enzyme activity, interact with cellular receptors, and affect signal transduction pathways .
類似化合物との比較
Similar Compounds
4-Hydroxyphenyl)-2-butanol: Known for its skin-whitening properties.
Phenolic Antioxidants: Includes compounds like hydroxybenzoic acids and flavonoids
Uniqueness
2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyran ring and hydroxyl group contribute to its versatility in various applications .
特性
IUPAC Name |
2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXNQGVHWYOHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657515 |
Source


|
| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167483-18-2 |
Source


|
| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the structural characteristics of 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one?
A1: The study primarily focuses on the isolation and structural elucidation of two new phenols from Scutellaria barbata. The structure of this compound was determined using spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [] While the exact molecular formula and weight are not provided in the abstract, these spectroscopic methods provide crucial information about the compound's structure, including the connectivity of atoms and the presence of specific functional groups. For a detailed understanding of the spectroscopic data, it would be necessary to refer to the full research article.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














